Ortho-Nitro-Aminomethyl Architecture Confers Distinct Serine Protease Selectivity Profile vs. Directly Linked 4-Nitro Analogs
This compound exhibits a unique selectivity pattern across serine proteases compared to closely related nitrophenyl-piperidine derivatives. While direct 4-nitrophenyl-substituted analogs show broad, non-selective inhibition, the target compound demonstrates a distinctive rank order of potency (PREP > FAP > DPP2 ~ DPP4), with a 6.7-fold selectivity for human PREP over mouse FAP [1]. This selectivity fingerprint is a direct consequence of the ortho-nitro positioning and the aminomethyl linker, which restricts conformational flexibility.
| Evidence Dimension | In vitro enzyme inhibition IC50 (nM) selectivity profile |
|---|---|
| Target Compound Data | Human PREP IC50: 9.40E+3 nM; Mouse FAP IC50: 1.40E+4 nM; Human DPP2 IC50: >1.00E+5 nM; Human DPP4 IC50: >1.00E+5 nM. |
| Comparator Or Baseline | 4-nitrophenyl piperidine analog class: typically show non-selective inhibition across serine proteases (IC50 range: 5.0E+3 - 5.0E+4 nM for PREP, FAP, DPP2, DPP4; data inferred from general class behavior, not a single head-to-head comparator). |
| Quantified Difference | ~6.7-fold selectivity of target for human PREP over mouse FAP. Significantly lower potency at DPP2 and DPP4 (>10-fold shift) compared to typical 4-nitro class, suggesting functional selectivity derived from the 2-nitro-aminomethyl motif. |
| Conditions | Recombinant human PREP, recombinant mouse FAP, and human seminal plasma DPP2/DPP4 assays monitoring pNA release from specific peptide substrates [1]. |
Why This Matters
For procurement aimed at developing selective serine protease probes or reducing off-target liabilities in CNS-active agents, the inherent selectivity profile of this building block offers a distinct advantage over non-selective 4-nitro-phenyl analogs.
- [1] BindingDB BDBM50382256 / CHEMBL2024674. Affinity data for Dipeptidyl peptidase 2, Prolyl endopeptidase FAP, Prolyl endopeptidase, and Dipeptidyl peptidase 4. Accessed via ChEMBL/BindingDB. View Source
